molecular formula C9H13N3 B13110827 7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine

7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine

Cat. No.: B13110827
M. Wt: 163.22 g/mol
InChI Key: AOZPTEPHFSGYOS-UHFFFAOYSA-N
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Description

7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine is a bicyclic heteroaromatic compound characterized by a fused imidazole and pyrimidine ring system. The isopropyl substituent at the 7-position likely influences steric and electronic properties, modulating interactions with biological targets.

Synthetic routes for imidazo[1,2-a]pyrimidines typically involve multicomponent reactions, such as the Biginelli reaction, using 2-aminobenzimidazole, aldehydes, and 1,3-dicarbonyl compounds. These methods afford moderate to high yields (e.g., 55–85%) under optimized conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies. Common approaches include multicomponent reactions, condensation reactions, and intramolecular cyclizations. For instance, the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone followed by cyclization can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or protein function, making them potential candidates for developing new antibiotics .

2. Anticancer Properties
7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine has been investigated for its anticancer potential. Recent studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. For example, compounds derived from this structure have shown promising results against several cancer cell lines, including MCF-7 and A549, with IC50 values indicating potent cytotoxicity .

3. Neurological Effects
The compound has also been studied for its effects on the central nervous system. It has been implicated in modulating P2X7 receptors, which play a role in neuroinflammation and pain pathways. This suggests potential applications in treating conditions like neuropathic pain and other neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Activity
A study conducted by Sabita et al. focused on the anticancer effects of a series of imidazo[1,2-a]pyrimidine derivatives. The results indicated that certain modifications to the compound's structure significantly enhanced its cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like etoposide .

Case Study 2: Antimicrobial Efficacy
In another investigation, researchers evaluated the antimicrobial activity of several imidazo[1,2-a]pyrimidine derivatives against resistant strains of bacteria. The study demonstrated that some derivatives exhibited greater efficacy than conventional antibiotics, suggesting their potential as new therapeutic agents in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of 7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The biological activity of imidazo[1,2-a]pyrimidines is highly dependent on substituent placement and ring saturation. Key analogs include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Feature Reference
7-(2-Methoxyphenyl)-imidazo[1,2-a]pyrimidine 7-(2-methoxyphenyl), 5-propyl C₂₁H₂₂N₄O₂ 362.43 High yield (85%), antimicrobial activity
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine 8-cyano, 7-(4-nitrophenyl), tetrahydro C₂₇H₂₅N₅O₆ 539.52 Nitro group enhances electron deficiency
Imidazo[1,2-a]pyridine-3-carboxylates Fully aromatic, no additional nitrogen Variable Variable Lower MIC values (e.g., 0.5–1 μM)
Ganaplacide (INN) 5,6-dihydroimidazo[1,2-a]pyrazine core C₂₂H₂₃F₂N₅O 435.45 Antimalarial activity

Key Observations :

  • Nitrogen Positioning : Imidazo[1,2-a]pyridines (lacking additional nitrogen atoms) exhibit superior antituberculosis potency (MIC: 0.5–1 μM) compared to imidazo[1,2-a]pyrimidines (MIC: 1–9 μM), suggesting that nitrogen placement in the bicyclic system critically impacts target binding .
  • Saturation : Partial saturation (e.g., 5,6-dihydro derivatives) may improve metabolic stability but could reduce aromatic interactions with biological targets.
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro, cyano) enhance reactivity and target affinity, as seen in nitrophenyl- and cyano-substituted analogs .

Antimicrobial Activity

  • Imidazo[1,2-a]pyrimidines : MIC values range from 1–9 μM against Mycobacterium tuberculosis in GAS and 7H12 media. Potency is retained when nitrogen is placed at positions 6, 7, or 8 but diminishes at position 5 .
  • Imidazo[1,2-a]pyridines : Exhibit significantly lower MICs (0.5–1 μM), underscoring the importance of a simpler bicyclic framework for optimal activity .

Anticancer Potential

  • Imidazo[1,2-a]pyrimidine derivatives demonstrate moderate cytotoxicity in vitro, with ADMET profiles indicating favorable drug-like properties except for elevated plasma protein binding (PPB >90%) .

Pharmacokinetic and Toxicity Considerations

  • ADMET Profiles : Most imidazo[1,2-a]pyrimidines exhibit favorable absorption and distribution properties but high plasma protein binding, which may limit free drug availability .
  • Cytotoxicity : Derivatives with bulky substituents (e.g., 7-isopropyl) may exhibit reduced off-target toxicity due to steric hindrance, though specific data for 7-isopropyl analogs is lacking.

Biological Activity

7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine is a heterocyclic compound notable for its unique bicyclic structure that incorporates both imidazole and pyrimidine rings. Its molecular formula is C₈H₁₃N₃, indicating the presence of three nitrogen atoms within the ring system. This compound has garnered attention for its potential biological activities, particularly in pharmacology, where it has been studied for anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The structure of this compound features an isopropyl group at the 7-position, which contributes to its biological activity. The compound's reactivity is attributed to the presence of nucleophilic and electrophilic sites within its structure, allowing it to participate in various chemical reactions.

PropertyValue
Molecular FormulaC₈H₁₃N₃
Molecular Weight151.21 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. For instance, a study showed that this compound could reduce carrageenan-induced paw edema in animal models, indicating its potential as an anti-inflammatory agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In laboratory settings, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Comparative studies have indicated that this compound exhibits stronger antimicrobial activity than some commonly used antibiotics .

Anticancer Potential

In addition to its anti-inflammatory and antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values observed indicate significant cytotoxicity at relatively low concentrations .

Cell LineIC50 (µM)
MCF-715.3
A54912.8
Colo-20518.5

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : The compound promotes programmed cell death through intrinsic pathways.

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled experiment involving rats subjected to inflammatory stimuli, administration of this compound resulted in a significant reduction in paw swelling compared to control groups treated with saline or standard anti-inflammatory drugs .

Case Study 2: Anticancer Activity

A study conducted on various cancer cell lines revealed that treatment with the compound led to a marked decrease in cell viability after 48 hours of exposure. The results indicated that the compound could serve as a lead candidate for further development in cancer therapeutics .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

7-propan-2-yl-5,6-dihydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C9H13N3/c1-7(2)8-3-5-12-6-4-10-9(12)11-8/h4,6-7H,3,5H2,1-2H3

InChI Key

AOZPTEPHFSGYOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=NC=CN2CC1

Origin of Product

United States

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